Desmethyl Fluorometholone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

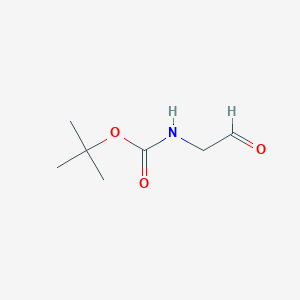

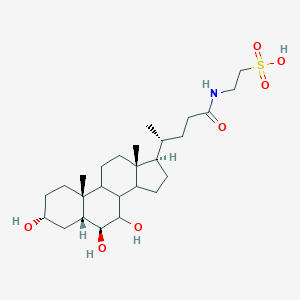

Desmethyl Fluorometholone is a derivative of Fluorometholone . Fluorometholone is an ophthalmic corticosteroid used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .

Molecular Structure Analysis

The molecular structure of Desmethyl Fluorometholone can be found in databases like PubChem . The molecular formula is C21H27FO4 .Applications De Recherche Scientifique

Efficacy in Allergic Conjunctivitis

Desmethyl fluorometholone, as part of its broader class, fluorometholone, has been extensively studied for its efficacy in treating allergic conditions of the eye. A study conducted by Leonardi et al. (2002) investigated the safety and efficacy of desonide, a related topical corticosteroid, for treating seasonal allergic conjunctivitis (SAC) and compared its performance with fluorometholone. Both drugs significantly reduced allergic symptoms such as itching, tearing, and conjunctival hyperemia, with no significant changes in intraocular pressure, suggesting their safety and effectiveness in reducing allergic eye symptoms (Leonardi et al., 2002).

Nanoparticle Formulation for Inflammatory Disorders

The development of fluorometholone-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles aimed at treating inflammatory conditions of the eye represents a significant advancement in drug delivery systems. These nanoparticles, optimized for ocular administration, showed enhanced anti-inflammatory effects and increased drug penetration compared to conventional formulations, offering a promising alternative for treating inflammatory disorders of both the anterior and posterior segments of the eye (González-Pizarro et al., 2018).

Comparative Studies on Postoperative Treatment

In the context of postoperative care following Descemet membrane endothelial keratoplasty (DMEK), a randomized comparison between topical prednisolone acetate and fluorometholone revealed that while fluorometholone had a lower incidence of causing intraocular pressure (IOP) elevation, its efficacy in preventing immunologic rejection episodes was comparable to that of prednisolone acetate. This study underlines the importance of balancing efficacy with side effect profiles in postoperative treatment plans (Price et al., 2014).

Nanocrystal Eye Drops for Enhanced Drug Delivery

The generation of fluorometholone nanocrystal eye drops represents a novel approach to improve drug bioavailability and efficacy. These nanocrystals, characterized by their small particle size and specific shape, demonstrated superior penetration into the anterior chamber of the eye and were metabolized into dihydrofluorometholone, offering a more effective treatment option for anti-inflammatory purposes (Baba et al., 2020).

Protection of the Ocular Surface in Dry Eye Disease

Topical 0.1% fluorometholone has shown significant effectiveness in ameliorating ocular surface conditions in patients with dry eye disease (DED), especially when exposed to desiccating stress. This randomized controlled clinical trial demonstrated the drug's capability to prevent exacerbation caused by adverse environmental exposure, highlighting its therapeutic potential in managing DED (Pinto-Fraga et al., 2016).

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWCKMREBLJGE-BPSSIEEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Fluorometholone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)